molecular formula C25H23FN6O3 B2482124 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 922027-41-6

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2482124
CAS RN: 922027-41-6
M. Wt: 474.496
InChI Key: XASWMCQHALBIFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of various primary and secondary amines with other reactants to form substituted amides and further cyclization to yield pyrazolo[3,4-d]pyrimidine-4-ones. Such procedures demonstrate the complexity and versatility of synthesizing fluorocontaining and substituted amides within this chemical family (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The crystal structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, reveals insights into the molecular arrangement and interaction patterns. These structures often show distinct inhibition effects on cancer cell proliferation, indicating their potential utility in medicinal chemistry (Liu et al., 2016).

Chemical Reactions and Properties

Compounds within this family undergo various chemical transformations, including cyclization and reaction with amines, to produce novel derivatives with potential biological activities. For instance, the synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides highlights the diversity of chemical reactions accessible to researchers in this field (Lukić et al., 2017).

Physical Properties Analysis

The synthesis and characterization of related compounds involve determining their physical properties, such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity, stability, and interaction with biological targets, are of significant interest. For example, the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides reveals potent and selective inhibition of Met kinase, demonstrating the therapeutic potential of these compounds (Schroeder et al., 2009).

Scientific Research Applications

  • Synthesis and Anticancer Activity : A novel series of pyrazolopyrimidines derivatives was synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The synthesis process involved several chemical reactions, including condensation, treatment with various reagents, and cycloaddition reactions. Some compounds in this series showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and also inhibited 5-lipoxygenase activity. These findings suggest potential applications in developing anticancer therapies and anti-inflammatory treatments (Rahmouni et al., 2016).

  • Synthesis of Isoxazolines and Isoxazoles : The paper discusses the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process. These compounds were synthesized by preparing a dipolarophile and undergoing condensation with arylnitrile oxides. The study contributes to the chemical knowledge of synthesizing such compounds, which can have various biological applications (Rahmouni et al., 2014).

  • Enzymatic Activity of Pyrazolopyrimidinyl Keto-esters : The synthesis of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds was described. These compounds were reacted with various reagents to obtain new pyrazolopyrimidin-4-ones with different substituents. These compounds showed a potent effect on increasing the reactivity of cellobiase, indicating potential enzymatic or metabolic applications (Abd & Awas, 2008).

  • Crystal Structure and Antitumor Activity : The paper presents the synthesis and crystal structure of a pyrazolopyrimidine derivative and its distinct effective inhibition on the proliferation of some cancer cell lines. This study suggests potential applications in developing new anticancer drugs (Liu et al., 2016).

  • Solid-Phase Synthetic Method for Compound Library : A solid-phase synthetic method was described for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. These compounds are based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, indicating their potential use in biological research or drug development (Heo & Jeon, 2017).

  • Synthesis and Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines : The paper discusses the synthesis of new pyrazolo[3,4-d]pyrimidines with potential antimicrobial activity. The compounds were synthesized by reacting various arylacetylamino derivatives with hydrazine hydrate. Some of these compounds showed significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abdel-Gawad et al., 2003).

properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN6O3/c26-19-6-8-20(9-7-19)31-15-18(12-22(31)33)24(34)27-10-11-32-23-21(13-29-32)25(35)30(16-28-23)14-17-4-2-1-3-5-17/h1-9,13,16,18H,10-12,14-15H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWMCQHALBIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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